Lack of Antiproliferative Activity in Thyroid and Lung Cancer Cell Lines: A Critical Differentiator from Dihalogenated Analogs
The 6-fluoro derivative (compound 2a) is demonstrably non-cytotoxic across a panel of cancer and normal cell lines. Its CC50 values are >100 µM in all tested lines. In contrast, the 6,8-dihalogenated analogs (2h and 2k) exhibit significant antiproliferative effects in thyroid cancer cells [1].
| Evidence Dimension | Antiproliferative Activity (CC50) |
|---|---|
| Target Compound Data | >100 µM (for SK-MES-1, MRC-5, K-1, B-CPAP, TPC-1, Nthy-ori-3-1) |
| Comparator Or Baseline | 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h): CC50 = 60 ± 3 µM (K-1), 90 ± 3.5 µM (TPC-1); 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k): CC50 = 57 ± 5 µM (K-1), 46 ± 0.2 µM (B-CPAP), 44 ± 5.5 µM (TPC-1) |
| Quantified Difference | Target compound is inactive (CC50 >100 µM) while comparators show moderate activity with CC50 values ranging from 44 to 90 µM. |
| Conditions | MTT assay after 72h exposure; panel includes lung cancer (SK-MES-1), thyroid cancer (K-1, B-CPAP, TPC-1), and normal cell lines (MRC-5, Nthy-ori-3-1). |
Why This Matters
This confirms that the 6-fluoro derivative is non-cytotoxic, making it the preferred choice over dihalogenated analogs for applications where a biologically inert coumarin scaffold is essential, such as in control experiments or the development of non-toxic probes.
- [1] Dettori T, Sanna G, Cocco MT, et al. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules. 2022;27(24):8897. View Source
